molecular formula C18H17ClN2O B10910883 N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide

Cat. No.: B10910883
M. Wt: 312.8 g/mol
InChI Key: YVGIIIAZUKNKCD-UDWIEESQSA-N
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Description

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a cyclopropane ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-phenylcyclopropanecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxides, hydrazine derivatives, and substituted chlorophenyl compounds.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved include the inhibition of enzyme-mediated reactions and interference with protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
  • N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide

Uniqueness

N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide is unique due to its specific structural features, such as the presence of a cyclopropane ring and a chlorophenyl group.

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H17ClN2O/c1-12(14-9-5-6-10-17(14)19)20-21-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3,(H,21,22)/b20-12+

InChI Key

YVGIIIAZUKNKCD-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3Cl

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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